

A Comparative Analysis of Computational and Experimental Data on Bromide Hydrates

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Compound of Interest

Compound Name: *Bromide;hydrate*

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural and dynamic properties of bromide hydrates, contrasting computational predictions with experimental observations.

This guide provides an in-depth comparison of computational and experimental data for bromide hydrates, offering valuable insights for researchers in various fields, including drug development and materials science. The hydration of the bromide ion is a fundamental process that influences a wide range of chemical and biological phenomena. Understanding the interplay between the ion and its surrounding water molecules is crucial for predicting and controlling the behavior of bromide-containing systems. This document summarizes key quantitative data, details experimental methodologies, and presents a logical framework for integrating computational and experimental approaches.

Data Presentation: A Comparative Overview

The following tables summarize key structural and spectroscopic parameters of bromide hydrates obtained from both computational simulations and experimental measurements.

Parameter	Computational Value	Experimental Value
Hydration Number	6.7 - 8.0	6.0 - 7.4[1]
First Shell Br-O Distance (Å)	3.15 - 3.40[1][2]	3.19 - 3.40[1]
Bromine Hydrate Crystal Structure	Tetragonal (predicted to be the most stable)[3]	Tetragonal, P42/mnm, $a = 23.04 \text{ \AA}$, $c = 12.07 \text{ \AA}$ [4][5]
UV-Vis Absorption Shift (cm-1)	Not directly calculated in the provided sources.	Blue-shifted by ~900 cm-1 in pure hydrate cages relative to the gas phase.[6][7] A larger shift of >1700 cm-1 is observed in liquid water or amorphous ice.[6][7]

Table 1: Comparison of Structural and Spectroscopic Data for Bromide Hydrates.

Computational Method	Key Findings
ONIOM-XS MD Simulation	Suggests weak anion-water hydrogen bonds, leading to a loosely bound first hydration shell and supporting the "structure-breaking" ability of Br-. [2]
DFT/MM Monte Carlo	Provides a Br-O radial distribution function in better agreement with experimental data than classical simulations. [2]
Classical Molecular Dynamics (Polarizable Force-Field)	Reproduces several properties of halide ions in solution, including diffusion coefficients and hydration processes. [2]
Ab initio Molecular Dynamics (Car-Parrinello)	Indicates that Br- is asymmetrically solvated by water. [2]
Data-Driven Many-Body Energy (MB-nrg) Potentials	Predicts interaction energies in quantitative agreement with "gold standard" coupled cluster reference values and accurately reproduces experimental EXAFS spectra. [2] [8]
B3LYP/aug-cc-pVTZ	Used to study the hydrates of bromine monoxide, finding that Br...O associations can be more stable than conventional hydrogen bonds. [9] [10]

Table 2: Summary of Findings from Various Computational Methods.

Experimental Protocols

A variety of experimental techniques are employed to characterize the structure and dynamics of bromide hydrates. Below are brief descriptions of the key methodologies.

Single-Crystal X-ray Diffraction: This technique is used to determine the precise arrangement of atoms within a crystalline solid. For bromine hydrate, single crystals were grown and their diffraction patterns analyzed to reveal a tetragonal crystal structure (P42/mnm) with lattice

parameters $a = 23.04 \text{ \AA}$ and $c = 12.07 \text{ \AA}$.^{[4][5]} The study involved analyzing 16 different crystals with varying compositions.^[4]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: EXAFS is a powerful tool for probing the local atomic environment of a specific element. By analyzing the fine structure in the X-ray absorption spectrum of bromine, researchers can determine the average distance to its nearest neighbors (the oxygen atoms of water molecules) and its coordination number.^{[1][8]} This technique is particularly useful for studying dilute solutions.^[1]

Neutron Diffraction: Similar to X-ray diffraction, neutron diffraction provides information about the atomic structure of materials. Due to its sensitivity to lighter elements, it is particularly valuable for determining the positions of hydrogen atoms in water molecules surrounding the bromide ion. Experimental data from neutron diffraction has contributed to determining the hydration number of bromide to be in the range of 6-7.4.^[1]

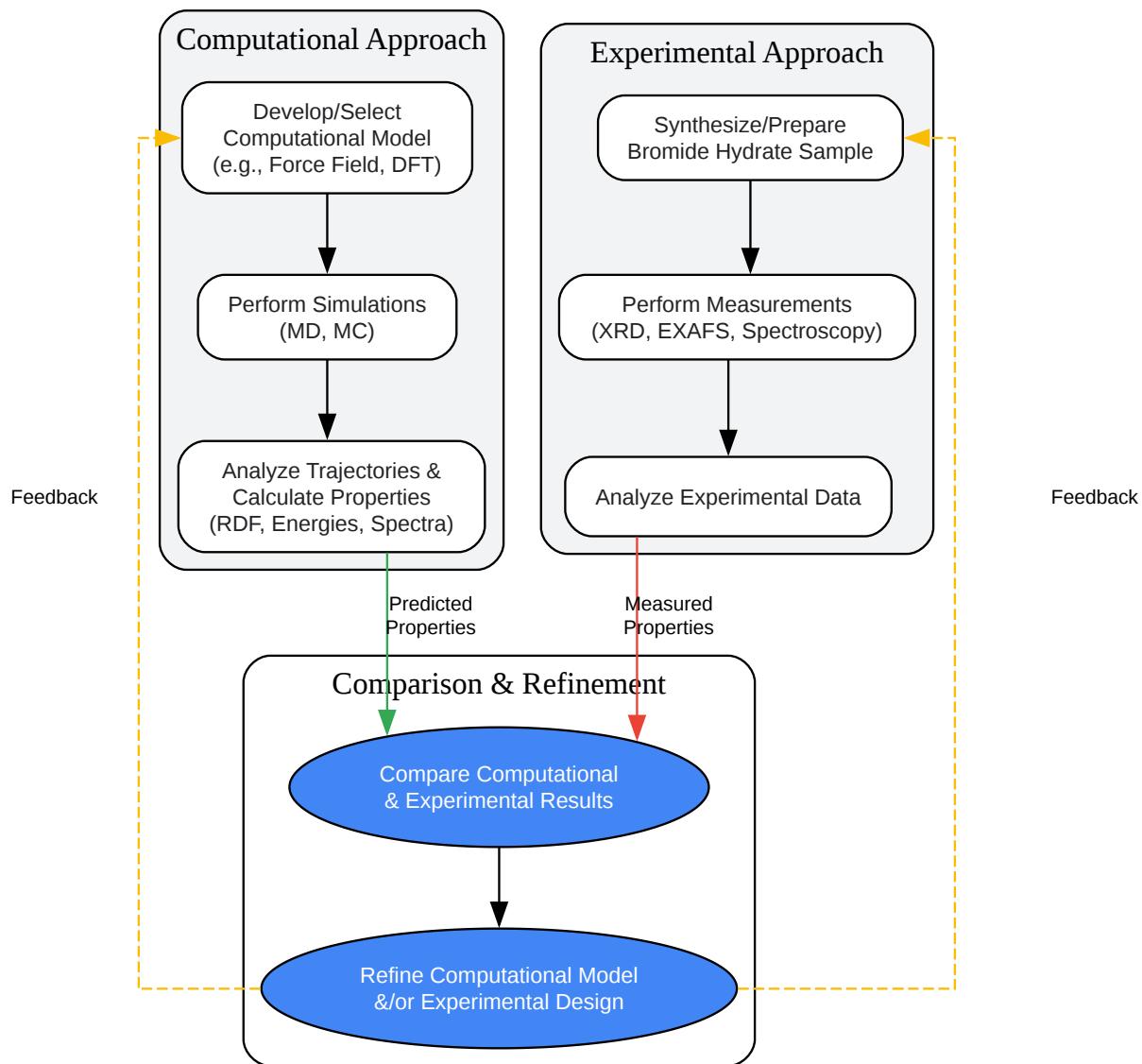
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques probe the molecular vibrations within a sample. In the context of bromide hydrates, they are used to study the hydrogen-bonding network between water molecules and the bromide ion.^{[11][12]} The analysis of OH/OD stretching regions in Raman spectra, for instance, allows for the investigation of local structural rearrangements in the vicinity of bromide ions.^[12] Infrared spectroscopy has been used to identify the presence of species like the hydronium ion (H_3O^+) and the diaquohydrogen ion (H_5O_2^+) in hydrates of hydrogen bromide.^{[11][13]}

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It has been used to study the electronic transitions of bromine molecules confined within the cages of clathrate hydrates.^[7] The observed blue shift in the absorption band of bromine in the hydrate cages compared to the gas phase provides insights into the interactions between the guest bromine molecule and the host water lattice.^{[6][7]}

Quasi-elastic Neutron Scattering (QENS): QENS is a technique used to study the dynamics of atoms and molecules on a very short timescale. It has been applied to investigate the reorientational motion of water molecules in tetra-n-butylammonium bromide (TBAB) semiclathrate hydrates, revealing rapid reorientations that are crucial for understanding proton conduction in these materials.^{[14][15]}

Logical and Experimental Workflow

The study of bromide hydrates often involves a synergistic approach that combines computational and experimental methods. The following diagram illustrates a typical workflow.



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Figure 1: A diagram illustrating the iterative workflow combining computational and experimental approaches for studying bromide hydrates.

Conclusion

The combination of computational and experimental methods provides a powerful and comprehensive framework for understanding the intricacies of bromide hydration. While experimental techniques offer direct measurements of structural and dynamic properties, computational simulations provide a molecular-level interpretation and can predict properties that are difficult to measure experimentally. The data presented in this guide highlights a general consistency between computational predictions and experimental findings for parameters such as the Br-O distance and the overall crystal structure of bromine hydrate. Discrepancies, such as in the precise hydration number, underscore the ongoing need for refining both theoretical models and experimental techniques. Future research will likely focus on the development of more accurate and computationally efficient models, such as data-driven many-body potentials, to further unravel the complex behavior of bromide ions in aqueous environments.

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